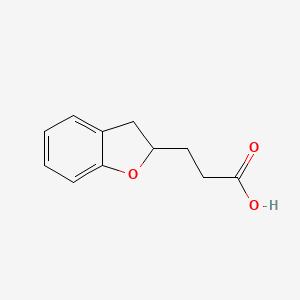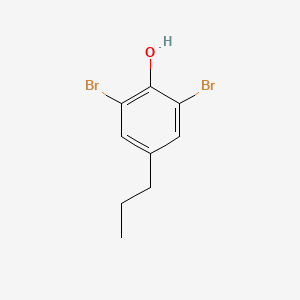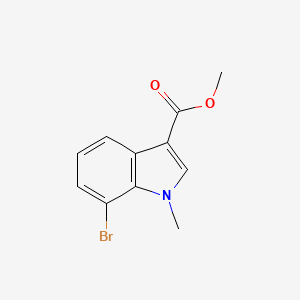![molecular formula C10H11FO4 B12093290 2-[2-(3-Fluorophenoxy)ethoxy]acetic acid](/img/structure/B12093290.png)
2-[2-(3-Fluorophenoxy)ethoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-[2-(3-fluorophénoxy)éthoxy]acétique est un composé organique de formule moléculaire C10H11FO4. Il s'agit d'un dérivé de l'acide phénoxyacétique, où le cycle phényle est substitué par un atome de fluor en position 3 et un groupe éthoxy en position 2.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 2-[2-(3-fluorophénoxy)éthoxy]acétique implique généralement les étapes suivantes :
Matière de départ : La synthèse commence par le 3-fluorophénol.
Éthérification : Le 3-fluorophénol est mis à réagir avec l'oxyde d'éthylène en présence d'une base pour former le 2-(3-fluorophénoxy)éthanol.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais elles sont optimisées pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à flux continu, de systèmes automatisés pour un contrôle précis des conditions de réaction et de techniques de purification efficaces afin de garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 2-[2-(3-fluorophénoxy)éthoxy]acétique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques ou cétones correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe acide carboxylique en alcool.
Substitution : L'atome de fluor sur le cycle phényle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution aromatique nucléophile.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : La substitution aromatique nucléophile peut être effectuée à l'aide de réactifs tels que le méthylate de sodium (NaOCH3) ou le tert-butylate de potassium (KOtBu).
Principaux produits
Oxydation : Produit des acides carboxyliques ou des cétones.
Réduction : Produit des alcools.
Substitution : Produit divers dérivés d'acide phénoxyacétique substitués.
Applications De Recherche Scientifique
L'acide 2-[2-(3-fluorophénoxy)éthoxy]acétique présente plusieurs applications en recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique afin d'étudier les interactions enzymatiques et les voies métaboliques.
Médecine : Exploré pour ses effets thérapeutiques potentiels, notamment ses propriétés anti-inflammatoires et analgésiques.
Industrie : Utilisé dans le développement de produits agrochimiques et pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action de l'acide 2-[2-(3-fluorophénoxy)éthoxy]acétique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un inhibiteur ou un modulateur des enzymes impliquées dans les processus métaboliques. Sa substitution par un fluor améliore son affinité de liaison et sa spécificité envers certaines cibles biologiques, ce qui en fait un outil précieux en recherche biochimique .
Mécanisme D'action
The mechanism of action of 2-[2-(3-Fluorophenoxy)ethoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes involved in metabolic processes. Its fluorine substitution enhances its binding affinity and specificity towards certain biological targets, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2-(4-fluorophénoxy)acétique : Structure similaire, mais avec l'atome de fluor en position 4.
Acide 2-(3-chloro-4-fluorophénoxy)acétique : Contient un atome de chlore supplémentaire sur le cycle phényle.
Acide 2-(2-méthoxyéthoxy)acétique : Liaison éther similaire, mais avec un groupe méthoxy au lieu d'un groupe fluorophénoxy.
Unicité
L'acide 2-[2-(3-fluorophénoxy)éthoxy]acétique est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. La présence de l'atome de fluor améliore sa stabilité et sa réactivité, ce qui en fait un composé polyvalent pour diverses applications.
Propriétés
Formule moléculaire |
C10H11FO4 |
|---|---|
Poids moléculaire |
214.19 g/mol |
Nom IUPAC |
2-[2-(3-fluorophenoxy)ethoxy]acetic acid |
InChI |
InChI=1S/C10H11FO4/c11-8-2-1-3-9(6-8)15-5-4-14-7-10(12)13/h1-3,6H,4-5,7H2,(H,12,13) |
Clé InChI |
VZIIRKDCFAZFEY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)OCCOCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoicAcidHydrazide](/img/structure/B12093210.png)

![[5,6-dibromo-17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12093216.png)






![[(Difluoromethyl)thio]acetic acid methyl ester](/img/structure/B12093265.png)



